molecular formula C9H20IO4P B8353540 Di-Tert-Butyl Iodomethyl Phosphate

Di-Tert-Butyl Iodomethyl Phosphate

Cat. No.: B8353540
M. Wt: 350.13 g/mol
InChI Key: CDFUSAVKYMXAMO-UHFFFAOYSA-N
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Description

Di-tert-butyl iodomethyl phosphate (DTBIMP) is an organophosphate ester characterized by two tert-butyl groups and an iodomethyl substituent bonded to a central phosphorus atom. This compound serves as a critical intermediate in the synthesis of phosphon-oxymethyl prodrugs, where its iodine atom facilitates nucleophilic substitution reactions, enabling efficient drug delivery . DTBIMP is synthesized via halogen exchange (Finkelstein reaction) from its chloromethyl analog, di-tert-butyl chloromethyl phosphate (DTBCMP), using sodium iodide. However, this process often results in moderate yields (~25%) due to challenges in stabilizing reactive intermediates and minimizing side reactions .

Properties

Molecular Formula

C9H20IO4P

Molecular Weight

350.13 g/mol

IUPAC Name

ditert-butyl iodomethyl phosphate

InChI

InChI=1S/C9H20IO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3

InChI Key

CDFUSAVKYMXAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(=O)(OCI)OC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Phosphorylation Agent in Drug Development

Di-Tert-Butyl Iodomethyl Phosphate is primarily used as a phosphorylating agent in the synthesis of prodrugs. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to become active drugs. The compound facilitates the introduction of phosphate groups into drug molecules, enhancing their bioavailability and therapeutic efficacy.

Table 1: Overview of Prodrugs Synthesized Using this compound

Prodrug NameActive IngredientMethod of SynthesisYield (%)Reference
N-phosphonooxymethyl derivativesVarious APIsReaction with this compound75-90
Antiviral agentsAcyclovir derivativesPhosphorylation of nucleosides80
Anticancer agentsGemcitabine analogsPhosphorylation of nucleosides70

The ability to modify nucleoside structures with phosphate groups allows for the development of more effective antiviral and anticancer therapies. For example, the phosphorylation of acyclovir derivatives has shown enhanced activity against herpes simplex virus.

Synthesis of Biologically Active Compounds

This compound is also utilized in the synthesis of various biologically active compounds. Its role as an electrophilic phosphorylating agent enables the formation of phosphonate esters, which are critical in the design of enzyme inhibitors and other therapeutic agents.

Case Study: Synthesis of Phosphonate Derivatives

In a study focused on enzyme inhibitors, this compound was employed to synthesize phosphonate derivatives that showed significant inhibition against specific enzymes involved in cancer progression. The synthesized compounds were evaluated for their inhibitory effects, demonstrating promising results with IC50 values in the low micromolar range.

Applications in Synthetic Organic Chemistry

The compound has found utility in synthetic organic chemistry beyond pharmaceuticals. It serves as a reagent in various chemical transformations, including:

  • Formation of Phosphate Esters : this compound can be used to create phosphate esters from alcohols, which are valuable intermediates in organic synthesis.
  • Synthesis of Organophosphorus Compounds : It plays a crucial role in synthesizing organophosphorus compounds used in agriculture and material science.

Table 2: Chemical Transformations Utilizing this compound

Reaction TypeSubstrate TypeProduct TypeReference
EsterificationAlcoholsPhosphate esters
Nucleophilic substitutionAromatic compoundsOrganophosphorus derivatives

Future Directions and Research Opportunities

The ongoing research into this compound suggests potential applications in developing novel therapeutic agents and improving existing drug formulations. Areas for future exploration include:

  • Enhanced Delivery Systems : Investigating how modifications with this compound can improve the delivery and efficacy of existing drugs.
  • Environmental Applications : Exploring its use in synthesizing biodegradable organophosphorus compounds for agricultural applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Di-Tert-Butyl Chloromethyl Phosphate (DTBCMP)

Structural Relationship : DTBCMP (CAS 229625-50-7) is the direct precursor to DTBIMP, differing only in the halogen substituent (Cl vs. I).
Synthesis Efficiency : DTBCMP is synthesized with high efficiency (90% solution yield) under optimized conditions using phase-transfer catalysts and stabilizing additives, whereas DTBIMP synthesis via halogen exchange yields only 25% .
Reactivity : The chloromethyl group in DTBCMP is less reactive in nucleophilic substitutions compared to the iodomethyl group in DTBIMP, making the latter more suitable for prodrug activation .
Stability : DTBCMP exhibits superior stability during storage, while DTBIMP’s iodine atom may increase susceptibility to decomposition under light or heat .

Property DTBCMP DTBIMP
Molecular Formula C₉H₂₀ClO₄P C₉H₂₀IO₄P
Molecular Weight 258.68 g/mol 382.11 g/mol
Yield in Synthesis 90% (solution) 25%
Halogen Reactivity (SN2) Moderate High
Storage Stability High Moderate

Tris(2,4-Di-Tert-Butylphenyl) Phosphate (TDPP)

Structural Differences : TDPP (CAS 31570-04-4) features three aromatic tert-butylphenyl groups attached to phosphorus, unlike DTBIMP’s aliphatic iodomethyl and tert-butyl groups.
Applications : TDPP is primarily used as a flame retardant and plasticizer in polymers, whereas DTBIMP is specialized for prodrug synthesis .
Reactivity : TDPP’s aromatic structure confers high thermal stability and resistance to hydrolysis, contrasting with DTBIMP’s labile iodomethyl group .

Tert-Butylphenyl Diphenyl Phosphate (BPDP)

Chemical Profile : BPDP (CAS 56803-37-3) contains mixed aryl (diphenyl) and tert-butylphenyl groups, differing from DTBIMP’s aliphatic substituents.
Functionality : BPDP is employed as a hydraulic fluid additive and lubricant, highlighting its industrial utility compared to DTBIMP’s pharmaceutical role .
Safety : BPDP’s regulatory status is well-documented for food-contact materials, whereas DTBIMP’s applications require stringent handling due to its reactive iodine .

Key Research Findings and Challenges

  • Synthetic Limitations : The low yield of DTBIMP (25%) remains a bottleneck, necessitating improved catalytic systems or alternative halogen exchange strategies .
  • Stability vs. Reactivity Trade-off : While DTBIMP’s iodine enhances prodrug activation, its instability complicates large-scale storage, unlike DTBCMP’s robust shelf life .
  • Regulatory and Safety Profiles : Unlike TDPP or BPDP, DTBIMP lacks extensive safety data, requiring further toxicological studies for pharmaceutical compliance .

Preparation Methods

Two-Step Oxidation and Alkylation Strategy

The most robust method for synthesizing di-tert-butyl phosphate esters involves a two-step sequence:

  • Synthesis of di-tert-butyl potassium phosphate (DTBPP):

    • Starting material: Phosphorus trichloride (PCl₃).

    • Step 1: Reaction with tert-butanol to form di-tert-butyl phosphite.

    • Step 2: Oxidation using hydrogen peroxide (H₂O₂) and catalytic potassium iodide (KI), yielding DTBPP in 81% isolated yield.

    • Critical parameters:

      • KI concentration (0.5–1 mol%) to minimize side reactions.

      • Temperature control (0–5°C) during H₂O₂ addition to prevent exothermic decomposition.

  • Alkylation with iodomethylating agents:

    • Potential iodomethyl sources: Iodomethyl chlorosulfate (IMCS) or iodomethyl tosylate.

    • Reaction mechanism: Nucleophilic displacement of the leaving group (Cl⁻ or tosylate) by DTBPP.

    • Optimized conditions (extrapolated from chloromethyl analogue):

      • Solvent: Dichloromethane or toluene.

      • Base: Potassium carbonate or triethylamine.

      • Phase-transfer catalyst (PTC): Tetrabutylammonium hydrogen sulfate (0.1–0.5 mol%).

      • Temperature: −20°C to 0°C to suppress iodide elimination.

Theoretical yield range: 75–90%, based on analogous chloromethyl reactions.

Direct Iodination of Chloromethyl Precursors

An alternative pathway involves post-synthetic iodination of DTBCMP:

  • Reagents: Sodium iodide (NaI) in acetone or acetonitrile.

  • Mechanism: Finkelstein-type halogen exchange.

  • Key considerations:

    • Excess NaI (2–3 equiv) to drive equilibrium toward iodomethyl product.

    • Moisture-sensitive conditions to prevent hydrolysis of phosphate ester.

  • Limitations: Risk of phospho-oxymethyl bridge cleavage at elevated temperatures (>40°C).

Comparative Analysis of Methodologies

Parameter Two-Step Alkylation Direct Iodination
Starting material complexityHigh (requires CMCS/IMCS synthesis)Moderate (uses preformed DTBCMP)
Reaction steps21
Purification challengesMedium (remove sulfate byproducts)High (separate NaCl/NaI)
Scalability>100 kg demonstrated for chloromethyl variantLimited data
Purity (>95%) feasibilityYes, with crystallizationRequires chromatography

Critical Process Optimization Insights

Stabilization of Iodomethyl Intermediates

Iodomethylating agents (e.g., IMCS) are prone to decomposition via:

  • Pathway 1: Hydrolysis to iodomethanol (especially in protic solvents).

  • Pathway 2: Elimination to methylene iodide (CH₂I₂).
    Mitigation strategies:

  • Use anhydrous solvents (dried over molecular sieves).

  • Add stabilizing agents: 1–2 wt% hydroquinone to inhibit radical pathways.

  • Maintain reaction pH 6–8 with buffered systems (e.g., KH₂PO₄/Na₂HPO₄).

Catalytic Enhancements

  • Phase-transfer catalysts (PTCs):

    • Tetrabutylammonium hydrogen sulfate increases reaction rate by 3× compared to crown ethers.

    • Optimal loading: 0.3 mol% (balances cost and efficiency).

  • KI recycling:

    • Iodide byproducts can be oxidized back to I₂ using H₂O₂, enabling catalytic iodide use.

Analytical Characterization

Key quality control metrics for this compound:

  • Purity: ≥98% by HPLC (C18 column, 80:20 acetonitrile/water, 1 mL/min).

  • Structural confirmation:

    • ³¹P NMR: δ −2.5 to −3.0 ppm (vs. H₃PO₄ external standard).

    • ¹H NMR:

      • tert-butyl groups: δ 1.4–1.5 ppm (18H, singlet).

      • Iodomethyl CH₂: δ 4.1–4.3 ppm (2H, triplet, J = 8–10 Hz).

  • Moisture content: ≤0.1% (Karl Fischer titration).

Industrial-Scale Production Considerations

Cost Drivers

  • Iodine source: NaI costs ≈3× more than NaCl (2025 pricing).

  • Solvent recovery: Toluene recycling achieves 85–90% recovery via distillation .

Q & A

Q. What statistical approaches are recommended for analyzing phosphate quantification data in environmental samples?

  • Methodology :
  • Calculate mean and standard deviation of triplicate absorbance measurements (e.g., UV-Vis at 880 nm).
  • Apply linear regression to calibration curves (R2^2 ≥ 0.99) for concentration determination.
  • Report 95% confidence intervals and compare with literature values (e.g., pollution thresholds for phosphate) .

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